Linalyl acetate-d6

Analytical Chemistry Food Safety Pharmacokinetics

Linalyl acetate-d6 is a stable isotope-labeled analog of linalyl acetate, a naturally occurring monoterpene ester and major component of lavender and bergamot essential oils. The deuteration, with six hydrogen atoms replaced by deuterium (D), yields a molecular formula of C₁₂H₁₄D₆O₂ and a molecular weight of approximately 202.32 g/mol.

Molecular Formula C12H20O2
Molecular Weight 202.32 g/mol
Cat. No. B12381333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinalyl acetate-d6
Molecular FormulaC12H20O2
Molecular Weight202.32 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)OC(=O)C)C
InChIInChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/i2D3,3D3
InChIKeyUWKAYLJWKGQEPM-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Linalyl acetate-d6: Deuterated Analytical Standard for Precise LC-MS and GC-MS Quantification of the Lavender Essential Oil Component


Linalyl acetate-d6 is a stable isotope-labeled analog of linalyl acetate, a naturally occurring monoterpene ester and major component of lavender and bergamot essential oils . The deuteration, with six hydrogen atoms replaced by deuterium (D), yields a molecular formula of C₁₂H₁₄D₆O₂ and a molecular weight of approximately 202.32 g/mol . This isotopic modification provides a distinct mass signature (+6 Da relative to the unlabeled compound) while retaining nearly identical physicochemical properties, making it an ideal internal standard for quantitative analysis using mass spectrometry techniques .

Why Non-Deuterated Linalyl Acetate Cannot Substitute for Linalyl acetate-d6 as an Internal Standard in LC-MS and GC-MS Workflows


In mass spectrometry-based quantification, the analyte and internal standard (IS) must be chromatographically and spectrometrically distinct to enable accurate rationing and correct for matrix effects. While structural analogs of linalyl acetate (e.g., linalool, citral) may be used as surrogate IS, they exhibit different extraction recoveries, ionization efficiencies, and chromatographic behaviors, leading to significant quantification errors [1]. Deuterated linalyl acetate-d6 co-elutes with the unlabeled analyte, shares near-identical ionization response, and experiences the same matrix-induced signal suppression or enhancement, providing a correction that is not achievable with non-isotopic analogs . The use of a non-deuterated alternative would compromise the precision and accuracy required for validated analytical methods in food safety, environmental, and pharmacokinetic studies [2].

Quantitative Differentiation of Linalyl acetate-d6 for Analytical Method Validation and Procurement


Mass Spectrometric Distinction and Suitability for Quantitation via MS

Linalyl acetate-d6 provides a +6 Da mass shift (m/z 196.29 vs. ~202.32 g/mol) relative to the unlabeled analyte, fulfilling the requirement of a minimum 3 Da difference for unambiguous MS resolution in small molecules . In contrast, a single 13C label or a d3-label may provide insufficient mass separation, risking spectral overlap with the natural isotopic distribution of the analyte . The +6 Da shift ensures that the internal standard peak is fully resolved from the analyte's [M+6] isotope peak, which is negligible in abundance, enabling accurate integration and quantification .

Analytical Chemistry Food Safety Pharmacokinetics

Correction of Matrix Effects in Complex Food Matrices via Stable Isotope Dilution Analysis (SIDA)

A GC-MS-based stable isotope dilution analysis (SIDA) using a deuterated internal standard (like linalyl acetate-d6) was developed and validated for the quantitation of linalyl acetate in yogurt and soft drinks [1]. The method achieved a validated trueness and precision, with limits of detection (LOD) and quantification (LOQ) suitable for monitoring dietary exposure [1]. The use of a SIL-IS is critical for correcting variable matrix effects (ion suppression/enhancement) inherent in these complex food samples, which a non-isotopic analog cannot reliably account for [2].

Food Chemistry Flavor Analysis Regulatory Compliance

Improved Method Development Efficiency and Regulatory Acceptance Over Structural Analog IS

Incorporating a stable isotope-labeled internal standard (SIL-IS) like linalyl acetate-d6 into LC-MS/MS assays significantly reduces method development time and cost compared to using a surrogate (structural analog) IS [1]. Industry experience indicates that the use of a SIL-IS can cut method development time by approximately 50%, offsetting the higher initial synthesis cost and reducing the risk of assay failure during validation [1]. Furthermore, regulatory agencies, including the European Medicines Agency (EMA), have a strong preference for SIL-IS, with over 90% of submissions incorporating them, and have rejected studies using inadequate surrogate IS [2].

Bioanalysis Method Validation Drug Development

Optimal Procurement Scenarios for Linalyl acetate-d6: From Food Safety to Flavor Authentication


Quantitative Analysis of Flavor Compounds in Food and Beverage for Regulatory Compliance

Linalyl acetate-d6 is essential as an internal standard for the accurate quantification of linalyl acetate in complex food matrices like yogurts, soft drinks, and baked goods using GC-MS or LC-MS. This is critical for ensuring product consistency and for demonstrating compliance with regulatory limits for flavor additives, as required by agencies such as the EFSA and FDA [1]. The deuterated standard corrects for variable matrix effects, providing the high trueness and precision needed for exposure assessments.

Authenticity Assessment and Adulteration Detection in Essential Oils (e.g., Lavender, Bergamot)

For quality control in the flavor and fragrance industry, linalyl acetate-d6 serves as a highly reliable internal standard for GC-P-IRMS or GC-MS methods aimed at detecting adulteration of natural essential oils with synthetic linalyl acetate. The deuterated standard allows for precise normalization of isotope ratio measurements (e.g., ²H/¹H) or for accurate quantification of the target compound, enabling a clear differentiation between natural and synthetic sources [REFS-2, REFS-3].

Pharmacokinetic and Metabolism Studies of Linalyl Acetate or Linalool-Containing Formulations

In drug development or toxicology studies involving linalyl acetate (e.g., for its anxiolytic or anti-inflammatory properties), linalyl acetate-d6 is the 'critical reagent' for LC-MS/MS bioanalysis. Its use as a SIL-IS in plasma or tissue homogenates corrects for ion suppression/enhancement and extraction variability, enabling the generation of robust, reproducible pharmacokinetic data that meets stringent regulatory (EMA, FDA) validation requirements [4].

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